3-(3-Phenylpropoxy)-2-hydroxypropylamine
Description
3-(3-Phenylpropoxy)-2-hydroxypropylamine is a secondary amine derivative featuring a phenylpropoxy chain attached to a hydroxypropylamine backbone. Its structure includes a hydroxyl group at the second carbon of the propylamine chain and a 3-phenylpropoxy substituent at the third carbon. The hydroxyl and amine groups confer polarity, while the phenylpropoxy moiety enhances lipophilicity, influencing its pharmacokinetic profile.
Properties
Molecular Formula |
C12H19NO2 |
|---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
1-amino-3-(3-phenylpropoxy)propan-2-ol |
InChI |
InChI=1S/C12H19NO2/c13-9-12(14)10-15-8-4-7-11-5-2-1-3-6-11/h1-3,5-6,12,14H,4,7-10,13H2 |
InChI Key |
MIFCCGYFMYWDIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCOCC(CN)O |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares 3-(3-Phenylpropoxy)-2-hydroxypropylamine with structurally or functionally related compounds, focusing on synthesis, physicochemical properties, and biological relevance.
Structural Analogues
Key Observations :
- Lipophilicity : The diphenylpropylamine (CAS 5586-73-2) is more lipophilic due to dual phenyl groups, which may improve blood-brain barrier penetration but reduce aqueous solubility .
- Hydrophilicity : N-(2-Hydroxyethyl)-2-hydroxypropylamine (CAS 6579-55-1) has higher polarity, favoring solubility in polar solvents but limiting membrane permeability .
Physicochemical Properties
Key Differences :
- The target compound’s phenylpropoxy group balances lipophilicity and polarity, making it more soluble than 3,3-diphenylpropylamine but less than N-(2-hydroxyethyl) derivatives.
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